molecular formula C8H18N4O2 B12317611 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid

Cat. No.: B12317611
M. Wt: 202.25 g/mol
InChI Key: YDGMGEXADBMOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid involves the methylation of L-arginine. This reaction is catalyzed by an enzyme set called S-adenosylmethionine protein N-methyltransferases (protein methylases I and II). The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the enzymatic methylation process described above is likely adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. Specific conditions such as temperature, pH, and solvent choice can significantly influence the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid involves its interference with L-arginine in the production of nitric oxide. This interference can affect endothelial function and cardiovascular health. The compound is created in protein methylation, a common mechanism of post-translational protein modification, catalyzed by S-adenosylmethionine protein N-methyltransferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as a metabolic by-product of protein modification and its specific interference with nitric oxide production, which is crucial for cardiovascular health .

Properties

IUPAC Name

2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860788
Record name 2‐Amino‐5‐(N',N'‐dimethylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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